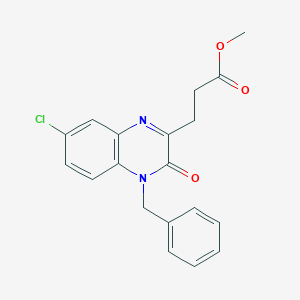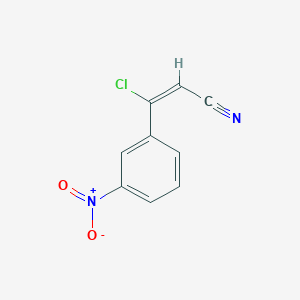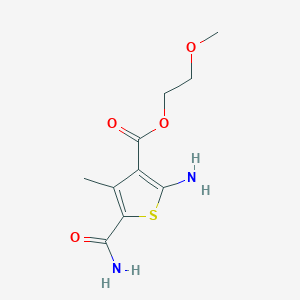![molecular formula C13H18N2O5S B6143546 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate CAS No. 730950-16-0](/img/structure/B6143546.png)
2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate
Übersicht
Beschreibung
2,4-Dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate (DAMT) is an important organic compound that has been studied extensively in recent years. It is a member of the thiophene family, which consists of five-membered heterocyclic compounds with a sulfur atom at the center. DAMT has been widely used in the synthesis of various organic compounds and has been found to have a wide range of applications in the scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate has been widely used in the scientific and medical fields due to its unique properties. It has been used in the synthesis of various organic compounds and has been found to have potential applications in the field of drug delivery. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate has been studied for its potential use as an antioxidant, anti-inflammatory agent, and for its ability to modulate the immune system.
Wirkmechanismus
The exact mechanism of action of 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate is still under investigation. However, it is believed to interact with various cellular targets, such as enzymes, receptors, and transporters. It is also believed to modulate the expression of certain genes and to affect the activity of certain proteins. Additionally, 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate has been found to have antioxidant and anti-inflammatory properties, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of certain genes and to affect the activity of certain proteins. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may explain its potential therapeutic applications. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has been found to have a wide range of biochemical and physiological effects, which makes it useful for a variety of applications. However, there are some limitations to the use of 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate in laboratory experiments. It is not water soluble, which can limit its use in certain applications. Additionally, it has a relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate are numerous. It has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various conditions. Other potential future directions for 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate include its use as an antioxidant, anti-inflammatory agent, and for its ability to modulate the immune system. Additionally, further research is needed to better understand the mechanism of action of 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate and to identify new potential therapeutic applications.
Synthesemethoden
2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate can be synthesized using a variety of methods. The most commonly used method is the reaction of dimethyl 2-aminothiophene-2,4-dicarboxylate with morpholine. This reaction produces a dimethylated thiophene-2,4-dicarboxylic acid, which is then reacted with a base such as potassium hydroxide to yield 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate. Another method involves the reaction of dimethyl 2-aminothiophene-2,4-dicarboxylate with morpholine and an acid such as sulfuric acid. This reaction produces a dimethylated thiophene-2,4-dicarboxylic acid, which is then reacted with a base such as potassium hydroxide to yield 2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate.
Eigenschaften
IUPAC Name |
dimethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-18-12(16)9-8(7-15-3-5-20-6-4-15)10(13(17)19-2)21-11(9)14/h3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDRMMMUHREEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CN2CCOCC2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151847 | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester | |
CAS RN |
730950-16-0 | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730950-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



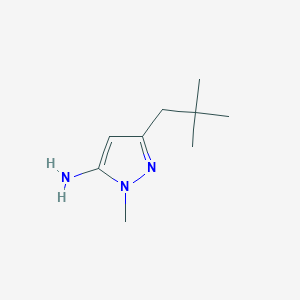
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)

![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)

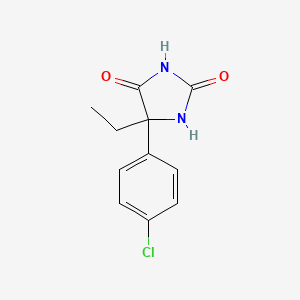
![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)

